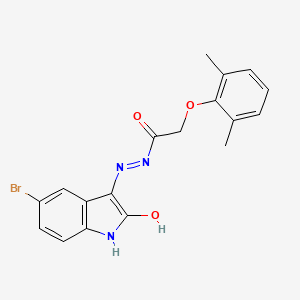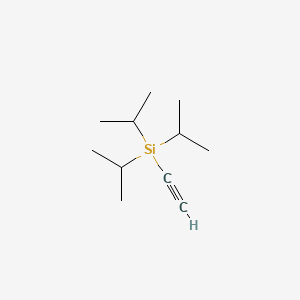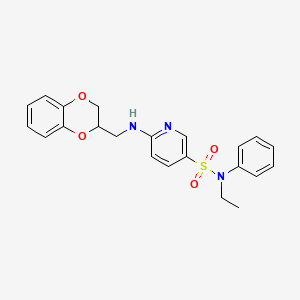
N'-(5-bromo-2-oxo-3-indolyl)-2-(2,6-dimethylphenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(5-bromo-2-oxo-3-indolyl)-2-(2,6-dimethylphenoxy)acetohydrazide is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.
Applications De Recherche Scientifique
Pharmacological and Toxicological Applications
Sulfonamides and their Patents : The review on sulfonamides, a class of compounds with a primary sulfonamide moiety, highlights their wide range of clinical applications, including as diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotic drugs. The presence of the sulfonamide group in novel drugs indicates its importance in drug development, potentially offering insights into the structural relevance of N'-(5-bromo-2-oxo-3-indolyl)-2-(2,6-dimethylphenoxy)acetohydrazide in similar applications (Carta, Scozzafava, & Supuran, 2012).
N-Acetylcysteine in Psychiatry : N-acetylcysteine (NAC) is explored for its therapeutic potential in psychiatric disorders, indicating the growing interest in compounds with multifaceted pharmacological actions. This review could offer parallels in exploring multifunctional compounds like N'-(5-bromo-2-oxo-3-indolyl)-2-(2,6-dimethylphenoxy)acetohydrazide for diverse therapeutic applications (Dean, Giorlando, & Berk, 2011).
Antioxidant Activity Analysis : The study on antioxidant activity assessment methods provides a critical review of tests used to determine the antioxidant capacity of compounds. This research highlights the importance of understanding the antioxidant properties of pharmacological agents, which could be relevant to the assessment of N'-(5-bromo-2-oxo-3-indolyl)-2-(2,6-dimethylphenoxy)acetohydrazide (Munteanu & Apetrei, 2021).
Environmental and Analytical Considerations
Brominated Flame Retardants : The occurrence of novel brominated flame retardants (NBFRs) in various environments is reviewed, addressing their potential risks. Understanding the environmental fate and impact of such compounds could inform the research on N'-(5-bromo-2-oxo-3-indolyl)-2-(2,6-dimethylphenoxy)acetohydrazide, especially if it shares similar brominated structures (Zuiderveen, Slootweg, & de Boer, 2020).
Pharmacokinetics and Toxicology of NPS : The pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances (NPS) provide a framework for understanding the complex interactions of novel compounds within biological systems. This research could offer insights into the study of N'-(5-bromo-2-oxo-3-indolyl)-2-(2,6-dimethylphenoxy)acetohydrazide, particularly in terms of its pharmacological profile and safety (Nugteren-van Lonkhuyzen et al., 2015).
Propriétés
Nom du produit |
N'-(5-bromo-2-oxo-3-indolyl)-2-(2,6-dimethylphenoxy)acetohydrazide |
|---|---|
Formule moléculaire |
C18H16BrN3O3 |
Poids moléculaire |
402.2 g/mol |
Nom IUPAC |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C18H16BrN3O3/c1-10-4-3-5-11(2)17(10)25-9-15(23)21-22-16-13-8-12(19)6-7-14(13)20-18(16)24/h3-8,20,24H,9H2,1-2H3 |
Clé InChI |
LMQLBFGGBUCAPF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
SMILES canonique |
CC1=C(C(=CC=C1)C)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(4-morpholinyl)propyl]-3-(3-pyridinyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[1,2-c]pyrimidin-1-amine](/img/structure/B1226030.png)

![3-[3-[4-(3-Chlorophenyl)-1-piperazinyl]-3-oxopropyl]-4-pyrido[2,3-d]pyrimidinone](/img/structure/B1226032.png)

![3-(4-Chlorophenyl)-2-methyl-3,3a,4,5-tetrahydrobenzo[g]indazole](/img/structure/B1226035.png)
![2-[5-[(3-Chlorophenyl)thio]-2-thiophenyl]pyridine](/img/structure/B1226037.png)
![7-bromo-5-phenyl-4-propionyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B1226038.png)
![1-Azepanyl-[2-(phenylmethyl)-1-benzimidazolyl]methanone](/img/structure/B1226039.png)
![4-benzyl-6-ethyl-6-methyl-6,7-dihydrobenzo[h]tetrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B1226040.png)

![N-[3-[(5-bromo-3-chloro-6-oxo-1-cyclohexa-2,4-dienylidene)methylamino]phenyl]-2-furancarboxamide](/img/structure/B1226047.png)
![1-(5-Chloro-2-methoxyphenyl)-3-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B1226050.png)
![4-(1H-benzimidazol-2-ylthio)butanoic acid [2-oxo-2-(4-phenoxyanilino)ethyl] ester](/img/structure/B1226052.png)
![2-[(4-methyl-2-oxo-1-benzopyran-7-yl)oxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B1226053.png)